5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol
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Overview
Description
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol is a chemical compound with the molecular formula C16H22O2 It is known for its unique structure, which includes a methoxy group and multiple methyl groups attached to a phenyl ring, as well as a penta-2,4-dien-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as distillation or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Scientific Research Applications
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation. The specific pathways and targets depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Similar structure but with an aldehyde group instead of an alcohol.
(E)-1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol: Similar structure with variations in the position of double bonds and functional groups.
Uniqueness
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESCFRMRPPDGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695745 |
Source
|
Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167637-42-5 |
Source
|
Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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